1,1,1-Trifluoro-3-hexylundecan-2-one
Description
1,1,1-Trifluoro-3-hexylundecan-2-one (C17H29F3O) is a fluorinated ketone characterized by a trifluoromethyl group at position 1, a hexyl substituent at position 3, and an 11-carbon backbone.
Properties
CAS No. |
922527-35-3 |
|---|---|
Molecular Formula |
C17H31F3O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-hexylundecan-2-one |
InChI |
InChI=1S/C17H31F3O/c1-3-5-7-9-10-12-14-15(13-11-8-6-4-2)16(21)17(18,19)20/h15H,3-14H2,1-2H3 |
InChI Key |
HRQXYLQOOQONHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-hexylundecan-2-one typically involves the reaction of trifluoroacetyl chloride with a suitable alkyl chain precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-hexylundecan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
1,1,1-Trifluoro-3-hexylundecan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-hexylundecan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Trifluoromethyl Ketones
- 1,1,1-Trifluoroacetone (CF3COCH3)
A simpler trifluoromethyl ketone with a short methyl chain. The hexylundecan-2-one derivative’s extended alkyl chain likely increases its lipophilicity and boiling point compared to smaller analogs. Reactivity differences may arise due to steric effects and electron distribution.
- Unlike 1,1,1-Trifluoro-3-hexylundecan-2-one, its applications may lean toward pharmaceuticals or catalysis due to heterocyclic functionality.
Halogenated Alkanes
- 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123, C2HCl2F3) A chlorofluorocarbon with trifluoroethyl and chlorine substituents. HCFC-123’s lower molecular weight results in a boiling point of 28°C, contrasting sharply with the likely higher boiling point of the larger hexylundecan-2-one derivative.
Physical and Chemical Properties
Key Observations :
- The hexylundecan-2-one derivative’s long alkyl chain suggests superior lipid solubility compared to HCFC-123 and the benzimidazole analog.
- Reactivity of the ketone group may be moderated by steric hindrance from the hexyl chain, unlike the more accessible trifluoroketone in the benzimidazole compound .
Stability and Reactivity
- Thermal Stability : HCFC-123’s stability under moderate temperatures implies that trifluoromethyl groups generally enhance resilience, a trait likely shared by the target compound.
- Hydrolytic Sensitivity : The benzimidazole-containing trifluoroketone may exhibit higher reactivity in nucleophilic environments due to electron-deficient aromatic systems , whereas the hexylundecan-2-one derivative’s alkyl chain could shield the ketone from hydrolysis.
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